Tinosporol B
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Overview
Description
Tinosporol B is a clerodane diterpenoid isolated from the vines of Tinospora crispa, a plant known for its medicinal properties. This compound has garnered attention due to its potential therapeutic applications, particularly in the treatment of diabetes and other metabolic disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tinosporol B involves the extraction of Tinospora crispa vines followed by extensive spectroscopic analysis to establish its structure
Industrial Production Methods
Currently, there are no established industrial production methods for this compound. The compound is primarily obtained through the extraction of natural sources, specifically the Tinospora crispa plant .
Chemical Reactions Analysis
Types of Reactions
Tinosporol B undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its therapeutic properties.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions typically occur under controlled conditions to ensure the stability of the compound.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For instance, oxidation reactions may yield hydroxylated derivatives, while reduction reactions could produce deoxygenated forms of the compound.
Scientific Research Applications
Mechanism of Action
The mechanism of action of Tinosporol B involves its interaction with various molecular targets and pathways. The compound exerts its effects by modulating glucose metabolism and enhancing insulin sensitivity . Additionally, this compound’s antioxidant properties contribute to its therapeutic effects by reducing oxidative stress in cells .
Comparison with Similar Compounds
Similar Compounds
Tinosporol B is part of a group of clerodane diterpenoids, which include Tinosporol A and Tinosporoside A . These compounds share similar structural features and biological activities.
Uniqueness
What sets this compound apart from its analogues is its specific configuration and the unique set of biological activities it exhibits. While other clerodane diterpenoids also show anti-hyperglycemic properties, this compound has demonstrated a more pronounced effect in reducing serum glucose levels in diabetic models .
Conclusion
This compound is a promising compound with significant potential in various scientific and medical fields. Its unique chemical properties and biological activities make it a valuable subject for further research and development.
Properties
Molecular Formula |
C23H26O8 |
---|---|
Molecular Weight |
430.4 g/mol |
IUPAC Name |
methyl (2S,4aR,6aR,9R,10aR,10bS)-4a-acetyloxy-2-(furan-3-yl)-9-hydroxy-6a,10b-dimethyl-4-oxo-2,9,10,10a-tetrahydro-1H-benzo[f]isochromene-7-carboxylate |
InChI |
InChI=1S/C23H26O8/c1-13(24)31-23-7-6-21(2)16(19(26)28-4)9-15(25)10-18(21)22(23,3)11-17(30-20(23)27)14-5-8-29-12-14/h5-9,12,15,17-18,25H,10-11H2,1-4H3/t15-,17-,18+,21-,22-,23-/m0/s1 |
InChI Key |
BJRPUXNWUYOREF-CPDGTZSUSA-N |
Isomeric SMILES |
CC(=O)O[C@]12C=C[C@@]3([C@H]([C@@]1(C[C@H](OC2=O)C4=COC=C4)C)C[C@H](C=C3C(=O)OC)O)C |
Canonical SMILES |
CC(=O)OC12C=CC3(C(C1(CC(OC2=O)C4=COC=C4)C)CC(C=C3C(=O)OC)O)C |
Origin of Product |
United States |
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